4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

Catalog No.
S15522850
CAS No.
M.F
C18H34N2
M. Wt
278.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

Product Name

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine

IUPAC Name

1-(4-methylcyclohexyl)-4-(4-methylpiperidin-1-yl)piperidine

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

InChI

InChI=1S/C18H34N2/c1-15-3-5-17(6-4-15)20-13-9-18(10-14-20)19-11-7-16(2)8-12-19/h15-18H,3-14H2,1-2H3

InChI Key

ROFKVSGLSRGFIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C

4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine is a complex organic compound characterized by its bipiperidine structure, which consists of two piperidine rings connected by a carbon chain. This compound features a 4-methylcyclohexyl group attached to one of the nitrogen atoms in the bipiperidine framework. The molecular formula for this compound is C17H32N2C_{17}H_{32}N_2, and it has a molecular weight of approximately 264.4 g/mol. Its unique structure imparts specific chemical and biological properties that are of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: This process can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
  • Reduction: The compound can be reduced to yield alcohols or amines.
  • Substitution: Various substitution reactions can occur, resulting in the formation of different substituted piperidine derivatives.

These reactions are crucial for modifying the compound for specific applications in pharmaceutical development and material science.

The synthesis of 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine typically involves several key steps:

  • Formation of the Bipiperidine Core: This can be achieved through cyclization reactions involving piperidine derivatives.
  • Introduction of the 4-Methylcyclohexyl Group: This step often employs Friedel-Crafts alkylation, where cyclohexene is reacted with a methylating agent in the presence of a Lewis acid catalyst.

These methods allow for the efficient production of the compound while maintaining high purity levels necessary for research and application.

The applications of 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine span various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of complex organic molecules potentially useful in drug development.
  • Material Science: The compound may be utilized in creating specialty chemicals and materials due to its unique properties.
  • Research: It is studied for its potential interactions with biological systems, contributing to the understanding of piperidine derivatives in medicinal chemistry .

Interaction studies involving 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine focus on its binding affinity and effects on biological targets. These studies typically examine how the compound interacts with receptors or enzymes relevant to therapeutic areas such as neurology or oncology. Understanding these interactions is essential for evaluating its potential as a therapeutic agent and for guiding further modifications to enhance efficacy and selectivity .

Several compounds share structural similarities with 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine. Here are some notable examples:

Compound NameSimilarityUnique Features
1-(Cyclohexylmethyl)piperidine0.96Simple piperidine structure without bipiperidine link
1-(3-Methylcyclohexyl)piperidine0.96Contains methylcyclohexyl but lacks bipiperidine
1-(4-Methylcyclohexyl)piperidine0.96Similar cyclohexyl structure but different substituents
4-Methyl-1,4'-bipiperidine0.96Lacks cyclohexyl group; simpler bipiperidine
4-Methyl-1-(2-(piperidin-2-yl)ethyl)piperidine0.96Contains additional piperidinyl substitution

The uniqueness of 4-Methyl-1'-(4-methylcyclohexyl)-1,4'-bipiperidine lies in its bipiperidine backbone combined with the specific 4-methylcyclohexyl substituent, which may impart distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Exact Mass

278.272199093 g/mol

Monoisotopic Mass

278.272199093 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-14-2024

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